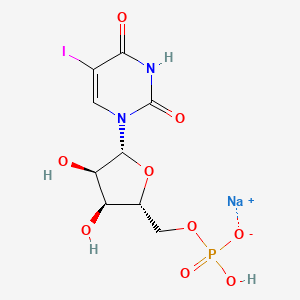
5-Iodouridine 5-monophosphate sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodouridine 5-monophosphate sodium is a nucleotide analog that plays a significant role in various biochemical and pharmaceutical applications. It is a derivative of uridine monophosphate, where the hydrogen atom at the 5th position of the uracil ring is replaced by an iodine atom. This modification imparts unique properties to the compound, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodouridine 5-monophosphate sodium typically involves the iodination of uridine monophosphate. One common method includes the reaction of uridine monophosphate with iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes. For instance, Saccharomyces cerevisiae can be used to produce uridine monophosphate, which is then iodinated to obtain the desired compound. This method is advantageous due to its high yield and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions
5-Iodouridine 5-monophosphate sodium undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Complexation: It can form complexes with metal ions, which are useful in various biochemical studies.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly used.
Complexation: Metal ions like lanthanides are used to form stable complexes with this compound.
Major Products Formed
Substitution Products: Various substituted uridine monophosphate derivatives.
Oxidation and Reduction Products: Different oxidation states of the compound.
Metal Complexes: Stable complexes with metal ions, useful in biochemical assays.
Aplicaciones Científicas De Investigación
5-Iodouridine 5-monophosphate sodium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleotide analogs.
Biology: Employed in studies involving nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mecanismo De Acción
The mechanism of action of 5-Iodouridine 5-monophosphate sodium involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The iodine atom at the 5th position of the uracil ring can disrupt base pairing and inhibit the activity of enzymes involved in DNA and RNA synthesis. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Uridine 5-monophosphate: A naturally occurring nucleotide involved in RNA synthesis.
5-Iodouridine: A nucleoside analog with similar properties but lacking the phosphate group.
Idoxuridine: An antiviral agent used in the treatment of herpes simplex infections
Uniqueness
5-Iodouridine 5-monophosphate sodium is unique due to its combination of the iodine atom and the phosphate group, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving nucleotide analogs and their interactions with enzymes and nucleic acids .
Propiedades
Fórmula molecular |
C9H11IN2NaO9P |
|---|---|
Peso molecular |
472.06 g/mol |
Nombre IUPAC |
sodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C9H12IN2O9P.Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19;/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19);/q;+1/p-1/t4-,5-,6-,8-;/m1./s1 |
Clave InChI |
BYXDUXINACKYAV-HCXTZZCQSA-M |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O)I.[Na+] |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)[O-])O)O)I.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




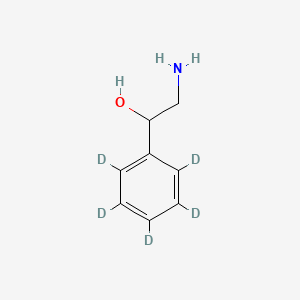
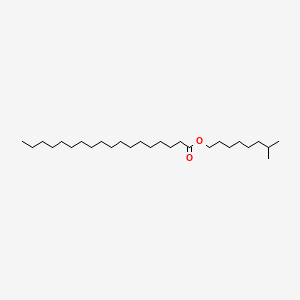
![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 2-methylheptadecanoate](/img/structure/B13831058.png)
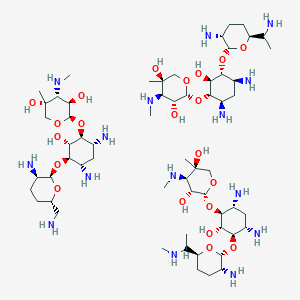
![sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B13831061.png)
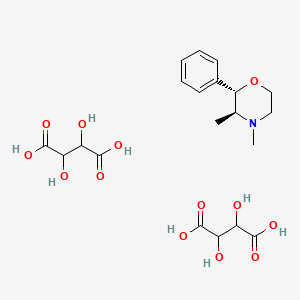
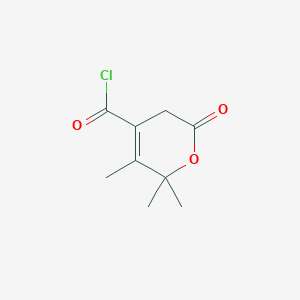
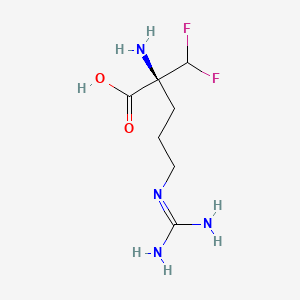
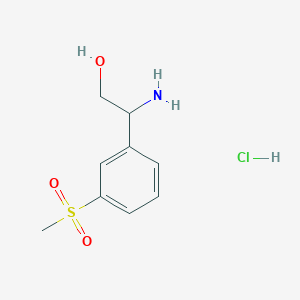
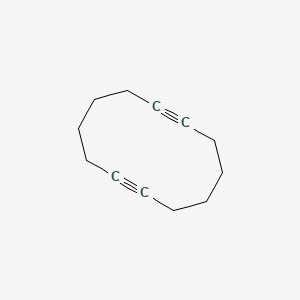
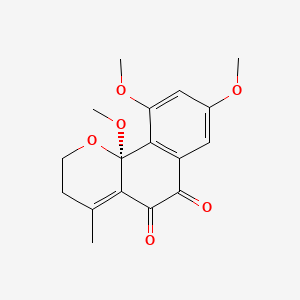
![(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid](/img/structure/B13831133.png)
